N-(4-chloro-2-fluorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide
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Overview
Description
N-(4-chloro-2-fluorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential pharmacological properties. This compound features a unique structure that includes a cyclopropyl group, an imidazo[1,2-b]pyridazine core, and a carboxamide functional group, making it a versatile scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-fluorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the imidazo[1,2-b]pyridazine core: This can be achieved through cyclization reactions involving appropriate pyridazine and imidazole derivatives.
Introduction of the cyclopropyl group: This step often involves cyclopropanation reactions using reagents such as diazomethane or cyclopropyl bromide.
Attachment of the 4-chloro-2-fluorophenyl group: This can be done via nucleophilic aromatic substitution reactions.
Formation of the carboxamide group: This step typically involves the reaction of the intermediate compound with an appropriate amine or ammonia under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening methods, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-fluorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different functional groups onto the aromatic ring or the imidazo[1,2-b]pyridazine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups.
Scientific Research Applications
Chemistry: As a versatile scaffold for the synthesis of novel compounds with potential biological activity.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of new materials and as a building block for the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-fluorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed pharmacological effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure and have been studied for their pharmacological properties.
Imidazo[1,2-a]pyrimidines: Another class of compounds with a related structure, known for their diverse biological activities.
Indole derivatives: These compounds also feature a heterocyclic core and have been widely studied for their medicinal properties.
Uniqueness
N-(4-chloro-2-fluorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct pharmacological properties. Its cyclopropyl group, in particular, can enhance its metabolic stability and bioavailability compared to similar compounds.
Properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN4O/c17-10-3-4-12(11(18)7-10)20-16(23)13-5-6-15-19-14(9-1-2-9)8-22(15)21-13/h3-9H,1-2H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHAVEELEOCPGOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)NC4=C(C=C(C=C4)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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